4,6-Dimethoxypyrimidin-5-amine

Übersicht

Beschreibung

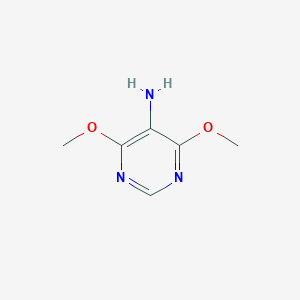

4,6-Dimethoxypyrimidin-5-amine is an organic compound with the molecular formula C6H9N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methoxy groups at the 4 and 6 positions and an amino group at the 5 position on the pyrimidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxypyrimidin-5-amine typically involves the following steps:

Condensation Reaction: The process begins with the condensation of o-methyl isourea salt and cyanoacetate to form an intermediate compound.

Methylation: The intermediate undergoes methylation to introduce methoxy groups at the 4 and 6 positions.

Cyclization: The methylated intermediate is then cyclized to form the pyrimidine ring structure.

Industrial Production Methods: In industrial settings, the production of this compound is optimized to enhance yield and selectivity while minimizing waste. The process involves:

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for the addition reaction.

Deacidification and Condensation: A deacidification agent is added to the resulting compound, followed by cyanamide for the condensation reaction.

Cyclization and Methoxylation: The compound undergoes cyclization with a Lewis acid protecting agent and methoxylation with methanol and sodium hydroxide.

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dimethoxypyrimidin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

4,6-Dimethoxypyrimidin-5-amine serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new compounds.

Comparison with Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Methoxy groups at positions 4 and 6, amino group at 5 | Drug synthesis, agrochemicals |

| 4,6-Dimethoxypyrimidine | Lacks the amino group at position 5 | Less reactive than its amino-substituted counterpart |

| 2,4-Dimethoxypyrimidine | Methoxy groups at different positions | Varying reactivity and applications |

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens and cancer cells.

Case Study: Anticancer Activity

A study focused on the compound's efficacy against breast cancer demonstrated:

- Significant Tumor Reduction : Treated mice showed a tumor size reduction of approximately 40% compared to control groups.

- Mechanistic Insights : Western blot analyses indicated downregulation of anti-apoptotic proteins in treated cells.

Pharmaceutical Applications

Intermediate in Drug Synthesis

This compound is utilized as an intermediate in the synthesis of pharmaceutical drugs targeting infections and cancer. Its derivatives are being explored for their therapeutic potential against various diseases .

Case Study: Chagas Disease Treatment

In a study aimed at developing new treatments for Chagas disease:

- Novel Compounds Developed : A series of compounds derived from this compound showed promising activity against Trypanosoma cruzi, the causative agent of Chagas disease.

- Improved Potency : Optimized compounds demonstrated significant suppression of parasite burden in murine models.

Agrochemical Applications

Use in Pesticide Development

The compound is also significant in agrochemical research, particularly in developing pesticides. Its structural characteristics enhance its reactivity, making it suitable for creating effective agricultural chemicals.

Industrial Applications

Production of Specialty Chemicals

In addition to its pharmaceutical and agrochemical uses, this compound is employed in producing specialty chemicals used in various industrial applications. Its ability to undergo multiple chemical transformations allows for creating diverse products tailored to specific industrial needs.

Wirkmechanismus

The mechanism of action of 4,6-Dimethoxypyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may interfere with DNA synthesis or protein function, thereby exerting its antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

4,6-Dimethoxypyrimidine: Similar structure but lacks the amino group at the 5 position.

2,4-Dimethoxypyrimidine: Methoxy groups at different positions.

4-Methoxypyrimidin-5-amine: Only one methoxy group at the 4 position.

Uniqueness: 4,6-Dimethoxypyrimidin-5-amine is unique due to the presence of both methoxy groups and an amino group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Biologische Aktivität

4,6-Dimethoxypyrimidin-5-amine (DMPA), with the molecular formula CHNO, is an organic compound that has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and potential applications in medicine and agriculture.

Chemical Structure and Properties

DMPA is characterized by two methoxy groups located at the 4 and 6 positions, along with an amino group at the 5 position of the pyrimidine ring. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 155.15 g/mol |

| Log P (octanol-water partition coefficient) | 0.5 (indicative of moderate lipophilicity) |

DMPA acts as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : DMPA has been studied for its potential to inhibit specific enzymes involved in metabolic pathways of pests and pathogens.

- Antimicrobial Properties : Research indicates that DMPA exhibits antimicrobial activity against various bacterial strains, particularly when used as a precursor in drug synthesis.

- Anticancer Activity : Some studies suggest that DMPA may possess anticancer properties, potentially through the modulation of cell signaling pathways involved in proliferation and apoptosis.

Antimicrobial Activity

DMPA has shown promising results in antimicrobial assays. In a study evaluating various compounds against Escherichia coli, DMPA demonstrated moderate antibacterial activity with a minimum inhibitory concentration (MIC) of 32 μM . The compound's structure allows it to interact effectively with bacterial enzymes, disrupting their function.

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of DMPA on several cancer cell lines. For instance, derivatives of DMPA were tested against human cancer cell lines such as HCT-116 (colorectal carcinoma) and NCI-H460 (lung carcinoma). Results indicated that certain modifications to the DMPA structure enhanced its efficacy, with IC values ranging from 0.4 to 1.8 μM for the most active derivatives .

Case Studies

- Antileishmanial Activity : A study involving antimony(III) complexes derived from DMPA showed significant antileishmanial activity against Leishmania tropica promastigotes, indicating potential for treating leishmaniasis . The complexes inhibited glutathione reductase, an enzyme critical for parasite survival.

- Co-crystal Formation : Research on co-crystals formed between DMPA and other organic acids revealed unique hydrogen bonding interactions that may enhance its solubility and bioavailability, suggesting a pathway for improving drug formulations .

Pharmacokinetics

The pharmacokinetic profile of DMPA suggests moderate bioavailability due to its lipophilicity. Studies indicate that it can be effectively absorbed in biological systems, making it a viable candidate for further pharmaceutical development.

Eigenschaften

IUPAC Name |

4,6-dimethoxypyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIABKXOJVXKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384725 | |

| Record name | 4,6-dimethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15846-15-8 | |

| Record name | 4,6-dimethoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.